molecular formula C13H19BrN2O3S B275646 1-(5-Bromo-2-ethoxyphenyl)sulfonyl-4-methylpiperazine

1-(5-Bromo-2-ethoxyphenyl)sulfonyl-4-methylpiperazine

Cat. No. B275646
M. Wt: 363.27 g/mol
InChI Key: DAOPNXNFSAZIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-2-ethoxyphenyl)sulfonyl-4-methylpiperazine, also known as Bepotastine, is a piperazine derivative that has been extensively studied for its potential therapeutic applications in various medical fields. Bepotastine is a potent antagonist of histamine H1 receptors and has been shown to have anti-inflammatory and anti-allergic effects.

Mechanism of Action

1-(5-Bromo-2-ethoxyphenyl)sulfonyl-4-methylpiperazine is a potent antagonist of histamine H1 receptors. It works by binding to the histamine H1 receptor, preventing histamine from binding and activating the receptor. This results in a reduction in the release of inflammatory mediators, such as cytokines and chemokines, which are responsible for the symptoms of allergy and inflammation.
Biochemical and Physiological Effects
1-(5-Bromo-2-ethoxyphenyl)sulfonyl-4-methylpiperazine has been shown to have anti-inflammatory and anti-allergic effects. It has been shown to reduce the release of inflammatory mediators, such as cytokines and chemokines, which are responsible for the symptoms of allergy and inflammation. 1-(5-Bromo-2-ethoxyphenyl)sulfonyl-4-methylpiperazine has also been shown to reduce the expression of adhesion molecules, which play a role in the recruitment of inflammatory cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

1-(5-Bromo-2-ethoxyphenyl)sulfonyl-4-methylpiperazine has several advantages for lab experiments. It is a potent antagonist of histamine H1 receptors, making it an effective tool for studying the role of histamine in various physiological processes. 1-(5-Bromo-2-ethoxyphenyl)sulfonyl-4-methylpiperazine is also relatively easy to synthesize, making it readily available for research purposes.
One limitation of 1-(5-Bromo-2-ethoxyphenyl)sulfonyl-4-methylpiperazine is that it is not selective for histamine H1 receptors and can also bind to other receptors, such as serotonin receptors. This can make it difficult to determine the specific effects of 1-(5-Bromo-2-ethoxyphenyl)sulfonyl-4-methylpiperazine on histamine H1 receptors.

Future Directions

There are several future directions for research on 1-(5-Bromo-2-ethoxyphenyl)sulfonyl-4-methylpiperazine. One area of interest is the potential use of 1-(5-Bromo-2-ethoxyphenyl)sulfonyl-4-methylpiperazine in the treatment of respiratory disorders, such as asthma and chronic obstructive pulmonary disease. Another area of interest is the development of more selective histamine H1 receptor antagonists, which could have fewer side effects than 1-(5-Bromo-2-ethoxyphenyl)sulfonyl-4-methylpiperazine. Finally, further research is needed to fully understand the mechanism of action of 1-(5-Bromo-2-ethoxyphenyl)sulfonyl-4-methylpiperazine and its potential therapeutic applications.

Synthesis Methods

1-(5-Bromo-2-ethoxyphenyl)sulfonyl-4-methylpiperazine can be synthesized using a series of chemical reactions. The first step involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 4-methylpiperazine to form 1-(5-bromo-2-ethoxyphenyl)sulfonyl-4-methylpiperazine. The resulting compound is then purified using various techniques, including recrystallization and column chromatography.

Scientific Research Applications

1-(5-Bromo-2-ethoxyphenyl)sulfonyl-4-methylpiperazine has been extensively studied for its therapeutic potential in various medical fields. It has been shown to be effective in treating allergic rhinitis, urticaria, and atopic dermatitis. 1-(5-Bromo-2-ethoxyphenyl)sulfonyl-4-methylpiperazine has also been studied for its potential to treat asthma, chronic obstructive pulmonary disease, and other respiratory disorders.

properties

Product Name

1-(5-Bromo-2-ethoxyphenyl)sulfonyl-4-methylpiperazine

Molecular Formula

C13H19BrN2O3S

Molecular Weight

363.27 g/mol

IUPAC Name

1-(5-bromo-2-ethoxyphenyl)sulfonyl-4-methylpiperazine

InChI

InChI=1S/C13H19BrN2O3S/c1-3-19-12-5-4-11(14)10-13(12)20(17,18)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3

InChI Key

DAOPNXNFSAZIFG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C

Origin of Product

United States

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